molecular formula C4H2BrClN2O B1382593 5-Bromo-3-chloropyrazin-2(1H)-one CAS No. 21943-17-9

5-Bromo-3-chloropyrazin-2(1H)-one

Cat. No. B1382593
CAS RN: 21943-17-9
M. Wt: 209.43 g/mol
InChI Key: AUPTWKVUAKJWMG-UHFFFAOYSA-N
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Description

“5-Bromo-3-chloropyrazin-2(1H)-one” is an organic compound with the molecular formula C4H3BrClN3. It is a solid substance, typically appearing as a white crystal or powder at room temperature .


Synthesis Analysis

The synthesis of “5-Bromo-3-chloropyrazin-2(1H)-one” typically involves the use of N-Bromosuccinimide in chloroform under an inert atmosphere. The mixture is heated at reflux for 16 hours. The solution is then cooled and washed with water. The organic layer is filtered through Celite and concentrated to give the product .


Molecular Structure Analysis

The molecular structure of “5-Bromo-3-chloropyrazin-2(1H)-one” consists of a pyrazinone ring substituted with bromine and chlorine atoms. The molecular weight of the compound is 208.45 .


Physical And Chemical Properties Analysis

“5-Bromo-3-chloropyrazin-2(1H)-one” has a density of 1.960, a melting point of 128℃, and a boiling point of 271℃. It has a vapor pressure of 0.007mmHg at 25°C. The compound is soluble in some organic solvents such as ethanol and dimethyl sulfoxide, but it is insoluble in water .

Scientific Research Applications

Synthesis and Biological Activities

A range of novel compounds derived from 5-Bromo-3-chloropyrazin-2(1H)-one have been synthesized for various purposes:

  • Insecticidal and Fungicidal Activities : Compounds like 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, synthesized from pyrazole carbonyl chloride, demonstrated significant insecticidal and fungicidal activities. This includes effectiveness against oriental armyworm and various fungi (Zhu et al., 2014).

  • Chemical Transformations for Specific Derivatives : Studies on the transformation of 6-bromomethylpyrazin-2(1H)-ones with methoxide have led to the creation of specific piperazine-2,5-diones and pyrazin-2(1H)-ones, highlighting the chemical versatility of derivatives of 5-Bromo-3-chloropyrazin-2(1H)-one (Buysens et al., 1996).

  • Crystal Structure and Antiviral Activities : The crystal structure of certain derivatives has been analyzed, revealing their potential in antiviral applications against tobacco mosaic virus (Li et al., 2015).

  • Investigations into Cycloaddition Reactions : Computational and experimental studies have been conducted to understand the cycloaddition reactions of related compounds, providing insights into the reactivity and selectivity of these reactions (Afarinkia et al., 2003).

  • Molecular Docking and Spectral Investigations : The synthesis and characterization of related compounds have been accompanied by molecular docking studies, highlighting their potential in addressing non-small cell lung cancer and other diseases (Sathish et al., 2018).

  • Regioselective Heterocyclization : New methodologies have been developed for the synthesis of 3-substituted 1-methyl(5-halo)pyrazoles, revealing the potential of 5-Bromo-3-chloropyrazin-2(1H)-one derivatives in chemical synthesis (Levkovskaya et al., 2002).

  • Synthesis of Novel Derivatives with Insecticidal Activity : The synthesis of novel derivatives has been explored for their insecticidal activities, with some showing high effectiveness against specific pests (Zhang et al., 2019).

Safety And Hazards

The compound is classified as a potential hazard. Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment such as gloves and goggles. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

The future directions for “5-Bromo-3-chloropyrazin-2(1H)-one” could involve its use as an intermediate for drugs or pesticides to synthesize more complex compounds. Its bromine and chlorine functional groups may have certain biological activity, which could be explored in future research .

properties

IUPAC Name

5-bromo-3-chloro-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPTWKVUAKJWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298962
Record name 5-Bromo-3-chloro-2(1H)-pyrazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloropyrazin-2(1H)-one

CAS RN

21943-17-9
Record name 5-Bromo-3-chloro-2(1H)-pyrazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21943-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-chloro-2(1H)-pyrazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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